molecular formula C11H10FNO B6165682 8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one CAS No. 1368706-85-7

8'-fluoro-2',4'-dihydro-1'H-spiro[cyclopropane-1,3'-quinolin]-4'-one

Katalognummer: B6165682
CAS-Nummer: 1368706-85-7
Molekulargewicht: 191.20 g/mol
InChI-Schlüssel: RCLSCCWZQYVFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a fluorine atom and a cyclopropane ring in its structure makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a cyclopropane-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorine-free analogs.

Wissenschaftliche Forschungsanwendungen

8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research into its potential therapeutic applications includes studies on its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism by which 8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro linkage and fluorine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
  • 6’-bromo-8’-fluoro-3’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-isoquinoline]

Uniqueness

Compared to similar compounds, 8’-fluoro-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-quinolin]-4’-one stands out due to its specific spiro linkage and the presence of a fluorine atom

Eigenschaften

CAS-Nummer

1368706-85-7

Molekularformel

C11H10FNO

Molekulargewicht

191.20 g/mol

IUPAC-Name

8-fluorospiro[1,2-dihydroquinoline-3,1'-cyclopropane]-4-one

InChI

InChI=1S/C11H10FNO/c12-8-3-1-2-7-9(8)13-6-11(4-5-11)10(7)14/h1-3,13H,4-6H2

InChI-Schlüssel

RCLSCCWZQYVFLH-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CNC3=C(C2=O)C=CC=C3F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.